(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one
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Overview
Description
AB 5046A is a chlorosis-inducing substance isolated from Nodulisporium sp.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods
Research has focused on the synthesis of compounds related to (±)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one, highlighting various methods and steps involved. For instance, Oliver, Waters, and Lusby (1990) detailed the synthesis of 2-Dodecanoyl-3,5-dihydroxy-2-cyclohexen-1-one, a compound identified from the exudate of lace bug nymphs, involving key steps like cyclohexanedione ring construction and oxidative desilylation (Oliver, Waters, & Lusby, 1990).
Chemical Reactions and Properties
Studies like those by Yamada and Suemune (2000) have investigated the reactivity of 3-substituted 4-methyl-4-(3-oxobutyl)-2-cyclohexen-1-ones in the presence of Lewis acid and a 1,2-diol. Their work contributes to understanding the factors influencing ring formation and offers novel methodologies for preparing decalin skeletons (Yamada & Suemune, 2000).
Applications in Catalysis
Catalytic Activity
Research by Cao, Yu, Peng, and Wang (2014) on nitrogen-doped carbon nanotubes as metal-free catalysts in the selective allylic oxidation of cyclohexene, demonstrated the catalytic role of these nanotubes in enhancing activity and selectivity for 2-cyclohexen-1-one (Cao, Yu, Peng, & Wang, 2014).
Oxidative Aromatization
Horiuchi, Fukunishi, Kajita, Yamaguchi, Kiyomiya, and Kiji (1991) explored the oxidative aromatization of α,β-unsaturated cyclohexenones, a process applicable to 2-cyclohexen-1-one derivatives, using iodine–cerium(IV) ammonium nitrate in alcohols, leading to the formation of alkyl phenyl ethers (Horiuchi, Fukunishi, Kajita, Yamaguchi, Kiyomiya, & Kiji, 1991).
Biochemical and Pharmacological Studies
- Inhibition Studies: Lin, Lin, Lin, and Yang (2000) discovered that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one is a potent, low molecular weight inhibitor of 4-hydroxyphenylpyruvate dioxygenase, highlighting the crucial role of carbonyl groups in inhibition activity (Lin, Lin, Lin, & Yang, 2000).
properties
CAS RN |
154037-62-4 |
---|---|
Product Name |
(+-)-3,5-Dihydroxy-2-(1-oxobutyl)-2-cyclohexen-1-one |
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-hydroxy-2-(1-hydroxybutylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h6,11-12H,2-5H2,1H3 |
InChI Key |
AYPZPAWTWLZVCJ-UHFFFAOYSA-N |
SMILES |
CCCC(=C1C(=O)CC(CC1=O)O)O |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-butyryl-3,5-dihydroxycyclohex-2-ene-1-one AB 5046A AB-5046A AB5046A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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